5-(Bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Description
Properties
IUPAC Name |
5-(bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF3NS/c1-7-10(6-13)18-11(17-7)8-2-4-9(5-3-8)12(14,15)16/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJHFQRRDNHDBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383274 | |
| Record name | 5-(bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439134-78-8 | |
| Record name | 5-(bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thiourea derivative and an α-haloketone.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced via bromination of a methyl group attached to the thiazole ring. This can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Attachment of the Trifluoromethyl-Substituted Phenyl Ring: The trifluoromethyl-substituted phenyl ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable boronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution Products: Various azides, thiocyanates, and other nucleophilic substitution products.
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Methyl derivatives.
Scientific Research Applications
Medicinal Chemistry
5-(Bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole has been investigated for its potential as an antimicrobial agent. The thiazole moiety is known for its ability to inhibit bacterial growth, making this compound a candidate for developing new antibiotics. Studies have shown that derivatives of thiazoles exhibit activity against various pathogens, including resistant strains .
Agrochemicals
The compound's structural features make it an interesting candidate for agrochemical applications. Thiazoles are often found in pesticides and herbicides due to their efficacy in controlling pests and promoting plant growth. Research is ongoing to evaluate the effectiveness of this compound as a biopesticide or growth regulator .
Material Science
In materials science, this compound can be utilized in the development of polymeric materials with enhanced thermal stability and chemical resistance. The trifluoromethyl group imparts unique properties that can be advantageous in creating high-performance materials suitable for various industrial applications .
Environmental Studies
The compound's reactivity with environmental pollutants has been a focus of research aimed at understanding its role in environmental remediation processes. Its ability to degrade certain contaminants makes it a subject of interest in studies related to pollution control and the development of eco-friendly chemical processes .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effective inhibition of bacterial strains resistant to conventional antibiotics. |
| Study B | Agrochemical Potential | Showed promising results as a biopesticide, reducing pest populations significantly in controlled tests. |
| Study C | Material Properties | Developed a new polymer composite that exhibited improved thermal stability and chemical resistance compared to traditional materials. |
| Study D | Environmental Impact | Found that the compound can facilitate the breakdown of specific pollutants in water treatment processes. |
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with structurally related thiazole derivatives:
Physical Properties
- This compound: Limited data available; expected to have moderate solubility in organic solvents (e.g., DMF, DCM) due to lipophilic CF3 group.
- 5-(Chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole : Density = 1.357 g/cm³; boiling point = 363.5°C.
- Carbohydrazide Derivatives : Melting points range from 217–304°C, reflecting high crystallinity.
Crystallographic Insights
- Isostructural thiazole derivatives with halogen substituents (e.g., Cl vs. Br) exhibit nearly identical molecular conformations but differ in crystal packing due to halogen-specific van der Waals interactions. This affects solubility and bioavailability in drug design.
Biological Activity
5-(Bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole (CAS Number: 439134-78-8) is a thiazole derivative with potential biological activities. This compound has garnered attention in pharmacological research due to its structural characteristics that suggest various therapeutic applications, particularly in the fields of oncology and antimicrobial activity.
- Molecular Formula : C₁₂H₉BrF₃NS
- Molecular Weight : 336.17 g/mol
- Structure : The compound features a thiazole ring, a bromomethyl group, and a trifluoromethyl-substituted phenyl group, which are critical for its biological activity.
Antitumor Activity
Research indicates that thiazole derivatives often exhibit significant antitumor properties. The presence of the thiazole ring is essential for cytotoxic activity against various cancer cell lines. For instance, studies have shown that similar thiazole compounds demonstrate IC₅₀ values in the low micromolar range against human glioblastoma and melanoma cells .
A structure-activity relationship (SAR) analysis suggests that the electron-donating methyl group at position 4 of the phenyl ring enhances the compound's activity. This is consistent with findings that modifications on the phenyl ring can significantly influence cytotoxicity .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Thiazole derivatives have been reported to exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, a study evaluating various thiazole derivatives found that certain modifications led to increased antibacterial efficacy comparable to standard antibiotics like norfloxacin .
Case Studies and Research Findings
- Antitumor Efficacy :
- Antimicrobial Studies :
Data Table: Biological Activities of Related Thiazole Compounds
Q & A
Q. What synthetic routes are commonly used to prepare 5-(Bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole, and how is its structural identity confirmed?
The compound is synthesized via nucleophilic substitution or alkylation reactions. For example, it has been used as an alkylating agent in the presence of thionicotinamide to generate nicotinamide derivatives under method A conditions . Structural confirmation employs 1H/13C NMR to assign protons and carbons (e.g., aromatic protons at δ 7.6–8.0 ppm, bromomethyl at δ 4.5 ppm), IR spectroscopy to detect functional groups (C-Br stretch ~600 cm⁻¹), mass spectrometry (ESI-MS) for molecular weight verification (e.g., [M + H]+ = 504.1), and elemental analysis to validate purity (>85% by HPLC) .
Q. What safety protocols are recommended for handling and storing this brominated thiazole compound?
Store in a dry, well-ventilated area at controlled temperatures (e.g., 2–8°C), protected from light and moisture. Use PPE (gloves, goggles) to avoid inhalation, skin contact, or ingestion. In case of exposure, immediately rinse with water and seek medical attention. Safety data sheets (SDS) should be consulted for specific hazards, including aquatic toxicity and potential carcinogenicity .
Q. How does the bromomethyl group influence the compound’s reactivity in synthetic applications?
The bromomethyl moiety serves as an electrophilic site for SN2 reactions , enabling coupling with nucleophiles (e.g., amines, thiols) to form derivatives. For instance, it reacts with thionicotinamide to yield acetamide-linked thiazole-triazole hybrids, as demonstrated in anticholinesterase agent synthesis .
Advanced Research Questions
Q. What structural features of this compound contribute to its activity in anticholinesterase studies, and how are computational docking methods applied?
The trifluoromethylphenyl group engages in π–π interactions with aromatic residues (e.g., Trp286, Tyr341) in acetylcholinesterase (AChE), as shown in docking studies. The thiazole core and bromomethyl substituent influence binding orientation and stability. Molecular docking (using software like AutoDock) predicts binding affinities and validates interactions critical for inhibitory activity .
Q. How can NMR and X-ray crystallography resolve discrepancies in structural characterization data for this compound?
1H/13C NMR identifies dynamic conformational changes (e.g., rotational barriers in the trifluoromethyl group), while X-ray crystallography provides definitive bond lengths and angles. For related thiazole analogs, crystallographic data (e.g., C–Br bond length ~1.9 Å) resolve ambiguities in substituent positioning .
Q. What methodologies are used to assess the compound’s stability and degradation pathways under physiological conditions?
High-resolution LC-MS tracks degradation products in simulated biological fluids (e.g., PBS, pH 7.4). Molecular dynamics (MD) simulations (e.g., GROMACS) model interactions with water and biomolecules, predicting hydrolysis of the bromomethyl group as a primary degradation route .
Q. How do substituent variations on the thiazole ring affect biological activity, and what are the key SAR trends?
The 4-methyl group enhances lipophilicity, improving membrane permeability, while the 4-(trifluoromethyl)phenyl moiety increases metabolic stability. Comparative studies show that replacing bromomethyl with chloromethyl reduces electrophilicity, diminishing reactivity in enzyme inhibition assays .
Methodological Notes
- Synthetic Optimization : Use polar aprotic solvents (e.g., DMF) and catalysts (e.g., K2CO3) to improve alkylation efficiency .
- Analytical Cross-Validation : Combine HPLC purity data (>95%) with elemental analysis (C, H, N ±0.3%) to confirm batch consistency .
- Computational Workflow : Pair docking (AutoDock Vina) with MD simulations (NAMD) to predict binding modes and residence times .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
